molecular formula C14H24N2O2 B2488939 Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate CAS No. 2002791-72-0

Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate

Cat. No.: B2488939
CAS No.: 2002791-72-0
M. Wt: 252.358
InChI Key: KYZQDBLWWZOVIA-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a cyano group, and a methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano and methylcyclohexyl precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary widely depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-cyano-3-methylbutyl)carbamate
  • ®-tert-butyl (1-cyano-3-methylbutan-2-yl)carbamate

Uniqueness

Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of functional groups and molecular configuration sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11-7-6-8-14(9-11,10-15)16(5)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZQDBLWWZOVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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